Piracetam-d8

LC-MS/MS method development stable isotope dilution assay matrix effect compensation

Piracetam-d8 (UCB-6215-d8) is the definitive internal standard for piracetam quantification. Its +8 Da mass shift and ≥98 atom % D isotopic enrichment eliminate the isotopic cross-talk and ion suppression inherent in less-deuterated d6 analogs, ensuring baseline chromatographic resolution and uncompromised matrix-effect compensation. Supplied with full Certificate of Analysis meeting ANDA/regulatory documentation requirements, this reference standard is essential for high-throughput bioequivalence studies, metabolic stability assays, and validated LC-MS/MS method development where precise, interference-free quantitation is non-negotiable.

Molecular Formula C6H10N2O2
Molecular Weight 150.20 g/mol
Cat. No. B12411591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiracetam-d8
Molecular FormulaC6H10N2O2
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)N
InChIInChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2
InChIKeyGMZVRMREEHBGGF-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piracetam-d8 (1329799-64-5): Deuterated Internal Standard for Precise Piracetam Quantification in Pharmacokinetic and Bioanalytical Workflows


Piracetam-d8 (UCB-6215-d8) is a stable, non-radioactive deuterium-labeled analog of the nootropic agent piracetam, in which eight hydrogen atoms have been substituted with deuterium [1]. With a molecular formula of C₆H₂D₈N₂O₂ and a molecular weight of 150.21 g/mol, this isotopologue is chemically and physically nearly identical to the parent compound . Its primary utility lies in its function as an ideal internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays, enabling accurate, matrix-effect-compensated quantification of piracetam in complex biological matrices such as human plasma .

Why Unlabeled Piracetam or Less-Deuterated Analogs Are Inadequate Substitutes for Piracetam-d8 in MS-Based Quantification


Replacing Piracetam-d8 with unlabeled piracetam in an LC-MS/MS workflow is not feasible because the latter shares identical mass-to-charge ratios with the analyte, precluding the spectral separation required for accurate internal standardization [1]. Similarly, using a less-deuterated analog, such as Piracetam-d6, introduces a smaller mass difference (Δm = 6 vs. Δm = 8), which can increase the risk of isotopic cross-talk and ion suppression effects in complex matrices . The scientific selection of a deuterated internal standard therefore hinges on a sufficient mass difference to ensure baseline resolution and on high isotopic enrichment to minimize the contribution of unlabeled species to the analyte signal .

Piracetam-d8 Product-Specific Quantitative Differentiation Evidence for Method Development and Procurement


Superior Mass Difference (Δm = +8 Da) Reduces Isotopic Interference Relative to Piracetam-d6

Piracetam-d8 provides a +8 Dalton mass shift relative to unlabeled piracetam, compared to a +6 Da shift for the alternative Piracetam-d6 internal standard . This larger mass differential ensures that the isotopic cluster of the analyte (unlabeled piracetam) does not overlap with the internal standard's monoisotopic peak in MS detection, a critical consideration for small-molecule (<1,000 Da) quantitation where a minimum Δm ≥3 Da is required to avoid spectral interference .

LC-MS/MS method development stable isotope dilution assay matrix effect compensation

High Isotopic Enrichment (≥98 atom % D) Minimizes Unlabeled Analyte Carryover Compared to Lower-Enrichment Alternatives

Piracetam-d8 is supplied with a certified isotopic enrichment of ≥98 atom % deuterium . This level of enrichment ensures that less than 2% of the internal standard contributes to the signal of the unlabeled analyte (piracetam) via the M+0 ion. In contrast, some commercially available deuterated standards may offer lower enrichment (e.g., 95–97 atom %), which can result in a measurable background signal that compromises the lower limit of quantitation (LLOQ) and assay accuracy .

stable isotope labeling isotopic purity MS/MS interference

Validated Analytical Performance in Human Plasma Using Piracetam-d8 as Internal Standard: 0.5 µg/mL LLOQ and 3.8-Minute Run Time

A fully validated HPLC-MS/MS method employing Piracetam-d8 as the internal standard achieved a lower limit of quantitation (LLOQ) of 0.5 µg/mL in human plasma, with a linear calibration range of 0.5–50 µg/mL (r > 0.99) and a chromatographic run time of only 3.8 minutes [1]. This performance is directly attributable to the matched chromatographic behavior and efficient ionization of Piracetam-d8 relative to the unlabeled analyte, enabling high-throughput sample analysis for bioequivalence and pharmacokinetic studies [1].

bioanalytical method validation pharmacokinetic study HPLC-MS/MS

Regulatory-Compliant Purity (≥98%) and Full Characterization Data Support ANDA and Method Validation Submissions

Piracetam-d8 is supplied with a chemical purity of ≥98% and includes comprehensive characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) . This documentation enables its direct use as a reference standard for Abbreviated New Drug Applications (ANDA) and for establishing traceability to USP or EP pharmacopeial standards . In contrast, research-grade unlabeled piracetam or lower-purity isotopic analogs may lack the certified documentation and purity required for regulatory submissions .

reference standard regulatory compliance quality control

Stable Isotope Label Positioned on Non-Exchangeable Sites Prevents Deuterium Loss During Sample Preparation

The eight deuterium atoms in Piracetam-d8 are located on the pyrrolidinone ring carbons and the acetamide methylene group—positions that are not susceptible to proton/deuterium back-exchange under standard bioanalytical conditions (aqueous buffers, plasma, or acetonitrile) . This design contrasts with internal standards labeled on heteroatoms (e.g., N–D or O–D) or at alpha-carbonyl positions, which can undergo rapid exchange, leading to a decrease in the effective mass difference and compromised quantification .

deuterium exchange sample stability LC-MS/MS accuracy

Optimal Application Scenarios for Piracetam-d8 in Bioanalysis, Generic Drug Development, and Clinical Research


High-Throughput Bioequivalence Studies Requiring Robust Pharmacokinetic Data

When conducting bioequivalence trials for piracetam formulations, the validated HPLC-MS/MS method using Piracetam-d8 as internal standard (LLOQ 0.5 µg/mL, run time 3.8 min) provides the sensitivity and throughput needed to analyze thousands of plasma samples with high precision [1]. The stable isotopic label ensures that matrix effects from different subject samples do not bias the quantification of piracetam, enabling reliable comparisons of Cmax and AUC between test and reference formulations [1].

Regulatory Submission for Abbreviated New Drug Applications (ANDA)

Piracetam-d8, supplied with full characterization data and compliant with regulatory guidelines, serves as an ideal reference standard for method validation (AMV) and quality control (QC) in support of ANDA filings . Its high isotopic enrichment (≥98 atom % D) and chemical purity (≥98%) meet the stringent documentation requirements of regulatory agencies, reducing the risk of analytical deficiencies during review .

Metabolic Stability and In Vitro ADME Studies in Drug Discovery

In microsomal or hepatocyte incubation studies, Piracetam-d8 can be spiked into samples as a stable isotope-labeled internal standard to accurately quantify the depletion of piracetam over time, even in the presence of complex biological matrices . The large +8 Da mass shift and non-exchangeable label positions ensure that the internal standard signal remains distinct and unaffected by deuterium loss, enabling precise calculation of metabolic half-life and intrinsic clearance .

Therapeutic Drug Monitoring (TDM) in Clinical Research Settings

For clinical studies investigating piracetam dosing in cognitive disorders, Piracetam-d8 facilitates rapid, accurate plasma concentration measurements at trough and peak levels. The method's wide linear range (0.5–50 µg/mL) covers the clinically relevant concentrations observed after standard dosing, while the fast 3.8-minute run time supports same-day turnaround of patient samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piracetam-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.